molecular formula C13H18N2O4 B14881847 2-((2-Hydroxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid

2-((2-Hydroxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid

Cat. No.: B14881847
M. Wt: 266.29 g/mol
InChI Key: ZQKQLLOWSGCRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Hydroxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid typically involves multiple steps. One common method includes the reaction of m-toluidine with ethylene oxide to form an intermediate, which is then reacted with a suitable carboxylic acid derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino or hydroxyl groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((2-Hydroxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((2-Hydroxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(N-Ethyl-m-toluidino)ethanol: Similar in structure but lacks the carboxylic acid group.

    4-(m-Tolylamino)butanoic acid: Similar but does not have the hydroxyethylamino group.

Uniqueness

2-((2-Hydroxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

2-(2-hydroxyethylamino)-4-(3-methylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C13H18N2O4/c1-9-3-2-4-10(7-9)15-12(17)8-11(13(18)19)14-5-6-16/h2-4,7,11,14,16H,5-6,8H2,1H3,(H,15,17)(H,18,19)

InChI Key

ZQKQLLOWSGCRPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.